molecular formula C6H14N2O B13811805 Ethanol, 2-(3-azetidinylmethylamino)-

Ethanol, 2-(3-azetidinylmethylamino)-

Cat. No.: B13811805
M. Wt: 130.19 g/mol
InChI Key: WWXXMJJYXAXHMX-UHFFFAOYSA-N
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Description

Ethanol, 2-(3-azetidinylmethylamino)- (systematic IUPAC name: 2-[(3-azetidinylmethyl)amino]ethanol) is an amino alcohol derivative characterized by an ethanol backbone substituted with a 3-azetidinylmethylamino group. Azetidine, a four-membered cyclic amine, confers unique steric and electronic effects compared to linear or aromatic substituents, influencing reactivity, solubility, and biological activity .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

2-(azetidin-3-ylmethylamino)ethanol

InChI

InChI=1S/C6H14N2O/c9-2-1-7-3-6-4-8-5-6/h6-9H,1-5H2

InChI Key

WWXXMJJYXAXHMX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CNCCO

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of ethanol derivatives bearing amino substituents typically involves nucleophilic substitution or reductive amination strategies. For the specific compound "Ethanol, 2-(3-azetidinylmethylamino)-", the key challenge lies in constructing the azetidinylmethylamino substituent on the ethanol framework.

Catalytic Hydrogenation and Amination Routes

One notable method for preparing amino ethanol derivatives involves catalytic hydrogenation of triethanolamine or related precursors. For example, the production of 2-(dimethylamino)ethanol has been achieved by reacting triethanolamine with hydrogen gas in the presence of hydrogen-activating catalysts such as palladium on alumina or nickel-chromium oxide catalysts. The reaction is typically conducted at elevated temperatures (around 280-350 °C) with controlled hydrogen flow rates, achieving high conversion rates (up to 98%) and selectivity (approximately 82-83 mol%) without significant catalyst deactivation or tar formation. This method demonstrates the feasibility of converting polyhydroxyamines into amino ethanol derivatives via hydrogenolysis.

While this method is specific to dimethylamino ethanol, similar catalytic hydrogenation approaches could be adapted for the synthesis of ethanol derivatives with azetidinylmethylamino substituents, provided suitable precursors and catalysts are employed.

Multi-step Organic Synthesis via Halogenation and Nucleophilic Substitution

Another synthetic strategy involves multi-step organic transformations starting from substituted acetophenones or related aromatic ketones. Although this approach is described for compounds like 2-amino-1-(2,5-dimethoxyphenyl) ethanol, the methodology can be conceptually extended to azetidinyl derivatives.

The general steps include:

  • Halogenation: Bromination of the starting ketone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azodiisobutyronitrile in an organic solvent (e.g., dichloromethane or ethyl acetate) at controlled temperatures (30-40 °C) for several hours to yield a bromoacetophenone intermediate.

  • Quaternary Ammonium Salt Formation: Reaction of the bromo intermediate with hexamethylenetetramine under reflux conditions to form a quaternary ammonium salt.

  • Acidic Hydrolysis: Treatment of the quaternary ammonium salt with methanol and concentrated hydrochloric acid at elevated temperatures (60-70 °C) to generate an aminoketone intermediate.

  • Reduction: Reduction of the aminoketone using sodium borohydride or lithium borohydride in methanol or ethanol at low temperatures (0-20 °C) to obtain the target amino ethanol compound.

This sequence offers a controlled pathway to introduce amino groups and modify the ethanol moiety, with reaction times and temperatures optimized for yield and purity. Purification steps involve pH adjustments, organic solvent extractions, and drying agents to isolate high-purity products (typically 80-82% purity by HPLC).

Structural Variations and Ligand Design

In the context of nicotinic acetylcholine receptor ligands, compounds structurally related to ethanol, 2-(3-azetidinylmethylamino)- have been described with various substitutions on the pyridinyl or aryl moieties, including alkyl, hydroxyalkyl, and alkoxyalkyl groups. The synthetic methods often require careful selection of substituents and linkers to maintain receptor affinity and selectivity. The preparation of these ligands involves tailored synthetic routes that incorporate azetidine rings via alkylation or amination steps, often using protected intermediates to ensure regioselectivity.

Data Tables Summarizing Preparation Parameters

Step Reagents/Materials Conditions Yield/Purity Notes
Halogenation 2,5-dimethoxyacetophenone, NBS, azodiisobutyronitrile 30-40 °C, 5-10 h, dichloromethane or ethyl acetate Intermediate bromo compound Radical bromination with controlled temperature
Quaternary Ammonium Salt Formation Bromo intermediate, hexamethylenetetramine Reflux, 40-80 °C, 10-15 h, dichloromethane Quaternary ammonium salt Reflux for nucleophilic substitution
Acidic Hydrolysis Quaternary ammonium salt, methanol, HCl 60-70 °C, 8-16 h Aminoketone, ~81% purity (HPLC) pH adjustment and solvent extraction required
Reduction Aminoketone, sodium borohydride or lithium borohydride 0-20 °C, 2-6 h, methanol or ethanol Target amino ethanol, ~80% purity Controlled addition and temperature critical
Catalyst System Substrate Temperature (°C) H2 Flow Rate (ml/min) Conversion (%) Selectivity (%) Notes
Pd/Alumina Triethanolamine 285-290 30 97-98 82-83 Stable catalyst, no tar formation
Ni-Cr Oxide/Diatomaceous Earth Triethanolamine 280-350 50 98 82 Catalyst reduced prior to reaction

Chemical Reactions Analysis

Types of Reactions

Ethanol,2-(3-azetidinylmethylamino)-(9ci) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Ethanol,2-(3-azetidinylmethylamino)-(9ci) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethanol,2-(3-azetidinylmethylamino)-(9ci) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may inhibit or activate these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural and molecular parameters of analogous compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Type Key Structural Features
Ethanol, 2-[(3-aminopropyl)methylamino]- (41999-70-6) C₆H₁₅N₃O 145.20 Linear alkylamino Primary amine, hydroxyethyl chain
Ethanol, 2-(methylamino)- (109-83-1) C₃H₉NO 75.11 Simple alkylamino Methyl group, short chain
Ethanol, 2-[ethyl(3-methylphenyl)amino] (91-88-3) C₁₁H₁₇NO 179.26 Arylalkylamino Aromatic ring, ethyl group
Ethanol, 2-[(2-aminoethyl)amino]- (111-41-1) C₄H₁₂N₂O 104.15 Diaminoethyl Ethylenediamine derivative

Key Observations :

  • Ethanol, 2-(methylamino)- (C₃H₉NO) is the simplest analog, with a boiling point of 159–160°C, reflecting higher volatility compared to bulkier derivatives .
  • Ethanol, 2-[ethyl(3-methylphenyl)amino]- (C₁₁H₁₇NO) incorporates an aromatic ring, which increases molecular weight (179.26 g/mol) and likely reduces solubility in polar solvents .

Physical and Thermodynamic Properties

Boiling Points and Volatility:
  • Ethanol, 2-(methylamino)-: Boiling point = 159–160°C at atmospheric pressure .
  • Ethanol, 2-[ethyl(3-methylphenyl)amino]-: Boiling point = 114.5°C at 0.001 bar (reduced pressure) .
Solubility and Polarity:
  • Linear amino alcohols (e.g., 2-(methylamino)ethanol) exhibit high water solubility due to strong hydrogen bonding .
  • Aryl-substituted analogs (e.g., 2-[ethyl(3-methylphenyl)amino]ethanol) show reduced polarity, favoring organic solvents like toluene or ethyl acetate .
Reactivity Trends:
  • Diamino derivatives (e.g., 2-[(2-aminoethyl)amino]ethanol) demonstrate chelating behavior toward metal ions, useful in detergents or catalysis .
  • Azetidinyl groups may enhance rigidity and nucleophilicity, favoring applications in drug design (e.g., kinase inhibitors) .

Q & A

Basic Research Questions

What are the established synthetic routes for Ethanol, 2-(3-azetidinylmethylamino)-, and how do reaction conditions influence yield?

Answer:
The synthesis of ethanolamine derivatives typically involves condensation and hydroxylation steps. For example, similar compounds like 2-(ethylmethylamino)ethanol are synthesized via alkylation of azetidine derivatives with halogenated alcohols under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization requires precise control of stoichiometry, temperature (e.g., 60–80°C), and catalyst selection (e.g., phase-transfer catalysts for biphasic systems). Purification via vacuum distillation or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical to isolate the product from byproducts like unreacted amines .

What key physicochemical properties (e.g., solubility, stability) must be characterized for experimental design?

Answer:
Critical properties include:

  • Boiling point : ~159–160°C (analogous to 2-(methylamino)ethanol) .
  • Hydrogen-bonding capacity : Impacts solubility in polar solvents (e.g., water, ethanol) and stability in acidic/basic conditions .
  • pKa : Estimated ~9–10 (based on similar tertiary amines), affecting protonation states in biological assays .
    Characterization methods:
  • NMR (¹H/¹³C) to confirm substitution patterns.
  • HPLC with UV detection for purity analysis .

What safety protocols are essential for handling Ethanol, 2-(3-azetidinylmethylamino)- in laboratory settings?

Answer:

  • GHS Classification : Likely Category 4 acute toxicity (oral/skin) and skin corrosion (1B) based on structural analogs .
  • Handling : Use closed systems, fume hoods, and non-sparking tools to avoid electrostatic discharge.
  • PPE : Nitrile gloves, lab coats, and safety goggles .
  • Spill management : Neutralize with dilute acetic acid, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste .

Advanced Research Questions

How can mechanistic studies resolve contradictions in reported bioactivity (e.g., kinase inhibition vs. cytotoxicity)?

Answer:
Discrepancies may arise from:

  • Dose-dependent effects : Low doses (µM range) may inhibit kinases (e.g., EGFR/HER2), while higher doses induce cytotoxicity via membrane disruption .
  • Assay conditions : Varying pH or serum content alters protonation and protein binding.
    Methodological approach :
  • Dose-response curves (0.1–100 µM) in kinase inhibition (ELISA) vs. cell viability (MTT) assays.
  • Structural analogs : Compare substituent effects (e.g., azetidine vs. piperidine rings) to isolate pharmacophores .

What computational strategies predict interaction mechanisms with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1M17 for EGFR). Focus on hydrogen bonds with catalytic lysine residues .
  • DFT calculations : Analyze electron distribution at the azetidine nitrogen to predict nucleophilicity and reactivity in substitution reactions .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

How can synthetic byproducts be minimized during scale-up?

Answer:

  • Reagent purity : Use freshly distilled azetidine derivatives to avoid side reactions.
  • Temperature control : Maintain <80°C to prevent thermal decomposition of ethanolamine intermediates.
  • Catalyst screening : Test immobilized catalysts (e.g., polymer-supported K₂CO₃) for recyclability and reduced waste .

What methodologies validate the compound’s role in modulating neurotransmission pathways?

Answer:

  • In vitro electrophysiology : Patch-clamp recordings on neuronal cells to measure acetylcholine receptor currents.
  • Microdialysis : Quantify extracellular acetylcholine levels in rat brain slices pre/post-treatment .
  • Structural analogs : Compare with acetylcholine precursors (e.g., 2-(dimethylamino)ethanol) to assess SAR .

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